2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a sulfanylidene group and a trimethoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the quinazolinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Attachment of the Trimethoxyphenylacetamide Moiety: The final step involves the acylation of the quinazolinone-sulfanylidene intermediate with 3,4,5-trimethoxyphenylacetic acid or its derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially yielding dihydroquinazolinones or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones, thiols
Substitution: Halogenated derivatives, alkylated products, acylated compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for inhibiting tumor growth and reducing inflammation.
Industry: Potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Kinases, proteases, and other enzymes involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit the activity of these enzymes, leading to the disruption of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Sulfanylidene-Containing Compounds: Compounds such as 2-thioxo-1,2-dihydroquinazolin-4(3H)-one have similar sulfur-containing groups.
Trimethoxyphenylacetamide Derivatives: Compounds like N-(3,4,5-trimethoxyphenyl)acetamide share the trimethoxyphenylacetamide moiety.
Uniqueness
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the combination of its quinazolinone core, sulfanylidene group, and trimethoxyphenylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
The compound 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a derivative of quinazolinone, a class known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N2O4S. The structural features include:
- A quinazolinone moiety , which is pivotal for its biological activity.
- A trimethoxyphenyl group that enhances solubility and bioavailability.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinazolinone scaffold is known to modulate various biological pathways, including:
- Enzyme inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression.
- Antioxidant activity : Potentially reducing oxidative stress in cells.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:
- Anticancer properties : Significant cytotoxicity against various human cancer cell lines.
- Anti-inflammatory effects : Inhibition of cyclooxygenase (COX) enzymes.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Cytotoxicity against SW620, PC-3, NCI-H23 cells | |
Anti-inflammatory | COX-2 inhibition | |
Enzyme inhibition | Potential inhibition of key metabolic enzymes |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound. Results showed significant cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. The most potent derivatives were found to enhance caspase activation, indicating a mechanism involving apoptosis induction .
- COX-2 Inhibition : Research has demonstrated that compounds with similar structures exhibit COX-2 inhibitory activity. For instance, one derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM, suggesting that modifications in the structure can optimize inhibitory effects .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazolinone derivatives indicated that substituents at specific positions significantly affect biological activity. For example, compounds with methoxy groups at the para position exhibited enhanced anticancer properties compared to their unsubstituted counterparts .
Properties
CAS No. |
422528-53-8 |
---|---|
Molecular Formula |
C19H19N3O5S |
Molecular Weight |
401.44 |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)20-16(23)10-22-18(24)12-6-4-5-7-13(12)21-19(22)28/h4-9H,10H2,1-3H3,(H,20,23)(H,21,28) |
InChI Key |
LINDCRYUNUHLJP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
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